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Compound of Interest

Compound Name: 2-Dodecanol, (R)-

Cat. No.: B12079602 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Dodecanol

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-dodecanol,

a chiral secondary alcohol. The information presented is essential for researchers, scientists,

and professionals in drug development for the purpose of structural elucidation and

characterization. The spectroscopic data for the (R)-enantiomer is presented, noting that

standard NMR, IR, and MS techniques do not differentiate between enantiomers; the data is

representative of 2-dodecanol in general.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (R)-2-dodecanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (R)-2-Dodecanol (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.80 m 1H H-2 (CH-OH)

~1.65 m 2H H-3 (CH₂)

~1.27 m 16H H-4 to H-11 (-(CH₂)₈-)

~1.19 d 3H H-1 (CH₃)

~0.89 t 3H H-12 (CH₃)

Data is compiled from various sources and represents typical values.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (R)-2-Dodecanol

Chemical Shift (δ) ppm Assignment

~68.2 C-2 (CH-OH)

~39.6 C-3

~31.9 C-10

~29.7 C-4 to C-9

~25.9 C-11

~23.5 C-1

~14.1 C-12

Data is compiled from various sources and represents typical values.[3]

Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for (R)-2-Dodecanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2920 Strong C-H stretch (alkane)

~2850 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1110 Strong C-O stretch

Data is compiled from various sources and represents typical values.[4][5][6][7][8][9]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (R)-2-Dodecanol

m/z Relative Intensity Assignment

186 Low [M]⁺ (Molecular Ion)

168 Low [M-H₂O]⁺

45 High [CH₃CHOH]⁺ (alpha-cleavage)

Data is compiled from various sources and represents typical values.[10][11][12] The molecular

ion peak for secondary alcohols is often of low intensity or absent.[10][13] The base peak is

frequently the result of alpha-cleavage.[10] Another common fragmentation pathway for

alcohols is the loss of water (dehydration).[10][12]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of (R)-2-dodecanol is dissolved in

about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.

[2]

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise

ratio.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase

and baseline corrected. Chemical shifts are referenced to the residual solvent peak

(CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each

carbon.

A wider spectral width (e.g., 0-220 ppm) is used.

A longer relaxation delay and a greater number of scans are typically required due to the

lower natural abundance of ¹³C and its longer relaxation times.

Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (R)-2-dodecanol, the spectrum can be obtained

neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).
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Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly on the ATR crystal.[14]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[14]

The sample is placed in the beam path.

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for a volatile liquid like 2-dodecanol. A dilute solution of the

sample in a volatile solvent is injected into the GC.

Ionization: Electron Ionization (EI) is a common method for alcohols. The sample molecules

are bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[15]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for (R)-2-dodecanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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